3-(1-Ethoxyethoxy)oxetane
Overview
Description
3-(1-Ethoxyethoxy)oxetane is an organic compound with the molecular formula C7H14O3. It features an oxetane ring, which is a four-membered ring containing three carbon atoms and one oxygen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-Ethoxyethoxy)oxetane typically involves the cyclization of appropriate precursors. One common method is the intramolecular etherification of 3-(1-ethoxyethoxy)propanol under acidic conditions. Another approach involves the epoxide ring opening followed by ring closure to form the oxetane ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions: 3-(1-Ethoxyethoxy)oxetane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced products.
Substitution: Nucleophilic substitution reactions can occur at the oxetane ring, leading to the formation of various substituted oxetane derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane ketones, while reduction can produce oxetane alcohols .
Scientific Research Applications
3-(1-Ethoxyethoxy)oxetane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 3-(1-Ethoxyethoxy)oxetane involves its interaction with molecular targets through its oxetane ring. The ring strain in the oxetane structure makes it reactive towards nucleophiles and electrophiles, facilitating various chemical transformations. The compound can participate in ring-opening reactions, leading to the formation of reactive intermediates that interact with biological targets or other chemical species .
Comparison with Similar Compounds
Oxetane: The parent compound with a simple four-membered ring structure.
3,3-Bis(chloromethyl)oxetane: A derivative with two chloromethyl groups.
3,3-Bis(azidomethyl)oxetane: A derivative with two azidomethyl groups.
Uniqueness: 3-(1-Ethoxyethoxy)oxetane is unique due to the presence of the ethoxyethoxy group, which imparts distinct chemical properties and reactivity compared to other oxetane derivatives. This functional group enhances its solubility and potential for further chemical modifications .
Properties
IUPAC Name |
3-(1-ethoxyethoxy)oxetane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O3/c1-3-9-6(2)10-7-4-8-5-7/h6-7H,3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXPNJCAIEXYHOZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C)OC1COC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40522635 | |
Record name | 3-(1-Ethoxyethoxy)oxetane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40522635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85328-36-5 | |
Record name | 3-(1-Ethoxyethoxy)oxetane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40522635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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